molecular formula C7H14ClNO3 B1457842 Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride CAS No. 1304126-25-7

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Cat. No.: B1457842
CAS No.: 1304126-25-7
M. Wt: 195.64 g/mol
InChI Key: PBBWDVLAJHTANP-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride (MTHC) is an organic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on diverse research findings.

Chemical Structure : MTHC features a tetrahydrofuran ring, which contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Methods : Several synthetic routes have been developed for MTHC, allowing for optimization based on yield and purity. Common methods include:

  • Nucleophilic Substitution : This method exploits the reactivity of the amino group, facilitating the introduction of functional groups.
  • Cyclization Reactions : These reactions are essential for forming the tetrahydrofuran ring, crucial for the compound's biological activity.

Biological Activity

MTHC's biological activity has been primarily evaluated through its interactions with various biological targets. Preliminary studies indicate potential binding affinities that could lead to therapeutic applications.

Interaction Studies

Research suggests that MTHC may interact with several key biological targets, including enzymes and receptors involved in metabolic pathways. Some notable findings include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on specific enzymes, suggesting that MTHC might exhibit similar properties. For instance, studies on related compounds indicated their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
  • Antimicrobial Activity : Compounds structurally related to MTHC have demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating that MTHC may also possess similar properties .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies have assessed the antiproliferative effects of MTHC on cancer cell lines. Research has shown that compounds with similar structures can inhibit cell growth in breast and ovarian cancer cells. For example, one study reported IC50 values ranging from 19.9 µM to 75.3 µM for structurally related compounds .
  • Binding Affinity Analysis : Molecular docking studies have been employed to predict the binding affinity of MTHC to various proteins involved in disease processes. These studies suggest that MTHC could effectively bind to target sites, potentially modulating enzyme activity or receptor function .
  • Comparative Analysis with Analogues : A comparative study highlighted the differences in biological activity among compounds with similar structures. For instance, methyl 5-aminofuran-2-carboxylate exhibited lower activity compared to MTHC, emphasizing the unique properties of the latter .

Data Tables

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC8H15ClN2O3Tetrahydrofuran ringPotential enzyme inhibitor
Methyl 5-aminofuran-2-carboxylateC7H9NO2Lacks tetrahydrofuran ringLower biological activity
Methyl 4-(aminomethyl)tetrahydrofuran-2-carboxylateC8H15ClN2O3Different position of the aminomethyl groupVarying degrees of activity

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₅ClN₂O₄
Molecular Weight : Approximately 195.644 g/mol
Structure : The compound features a tetrahydrofuran ring, a carboxylate group, and an aminomethyl side chain, enhancing its reactivity and solubility in various solvents.

Scientific Research Applications

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride has diverse applications in scientific research:

  • Synthetic Organic Chemistry :
    • Intermediate in Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules due to its unique structural features that allow for various chemical transformations .
    • Reactivity : Participates in nucleophilic substitutions and cyclizations, making it valuable for developing pharmaceuticals and other organic compounds.
  • Biological Studies :
    • Biochemical Pathways : Employed in studying biochemical pathways and enzyme reactions, aiding in understanding metabolic processes.
    • Therapeutic Potential : Investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory effects.
  • Pharmaceutical Development :
    • Drug Formulation : Its ability to interact with biological targets makes it a candidate for drug formulation, particularly in treating infections and inflammatory diseases .

Case Study 1: Antimicrobial Activity

In vitro testing demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to existing antibiotics, suggesting its potential use in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

Research on macrophage cell lines showed that this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha. This finding suggests a mechanism for its anti-inflammatory effects, which could be beneficial for conditions like rheumatoid arthritis.

Properties

IUPAC Name

methyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBWDVLAJHTANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
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Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
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Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
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Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.